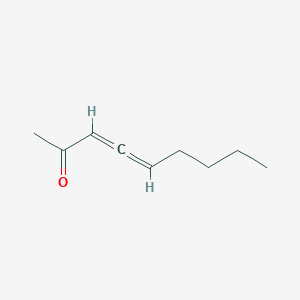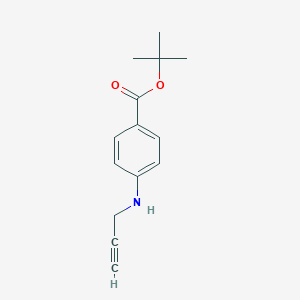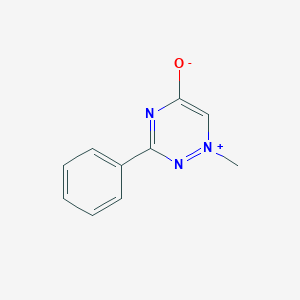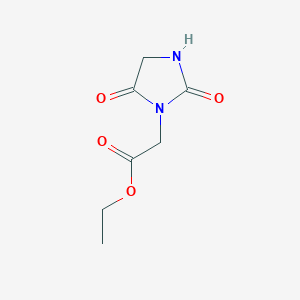![molecular formula C10H14O B047712 Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI) CAS No. 119336-54-8](/img/structure/B47712.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a bicyclic compound with a seven-membered ring and has two methyl groups attached to the ring. 2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI).
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI) is not well understood. However, it is believed to act as a reactive intermediate in chemical reactions due to its unique structure. It is also known to undergo Diels-Alder reactions with various dienophiles.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI). However, it has been reported to exhibit antimicrobial activity against various microorganisms such as Escherichia coli and Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI) is its unique structure, which makes it a useful starting material for the synthesis of various organic compounds. However, its limited availability and high cost can be a limitation for lab experiments.
Orientations Futures
There are several future directions for the research on Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI). One of the most promising areas of research is the development of new synthetic methods for the production of this compound. Additionally, further studies are needed to explore its potential applications in the field of drug discovery and organic synthesis.
In conclusion, Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI) is a unique compound that has gained significant attention in scientific research. Its potential applications in the field of organic synthesis and drug discovery make it an important area of research. Further studies are needed to fully understand its mechanism of action and explore its potential applications.
Méthodes De Synthèse
The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI) involves several steps. One of the most common methods involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride in the presence of a catalyst such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The resulting product is then subjected to a series of chemical reactions to obtain the final product.
Applications De Recherche Scientifique
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI) has been extensively studied for its potential applications in the field of organic synthesis. It has been used as a starting material for the synthesis of various organic compounds such as chiral amino acids, heterocyclic compounds, and natural products. Additionally, it has been used as a building block for the synthesis of drugs and pharmaceuticals.
Propriétés
Numéro CAS |
119336-54-8 |
|---|---|
Nom du produit |
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI) |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-7-8-3-4-9(5-8)10(7,2)6-11/h3-4,6-9H,5H2,1-2H3 |
Clé InChI |
MWIMNADEOQZXBT-UHFFFAOYSA-N |
SMILES |
CC1C2CC(C1(C)C=O)C=C2 |
SMILES canonique |
CC1C2CC(C1(C)C=O)C=C2 |
Synonymes |
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



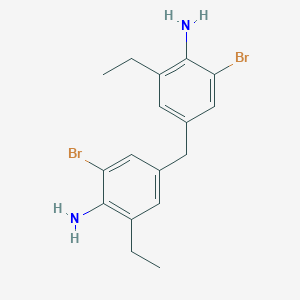
![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)
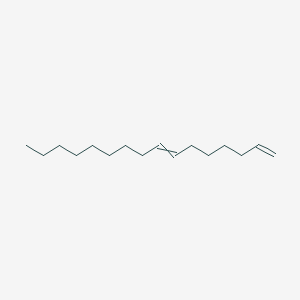
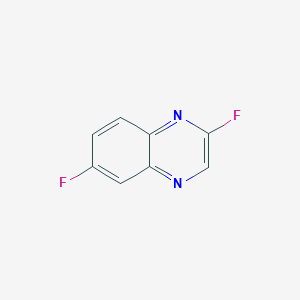
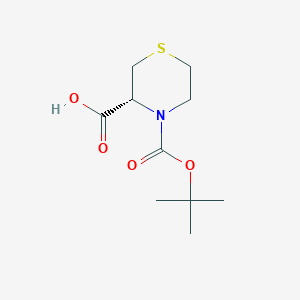
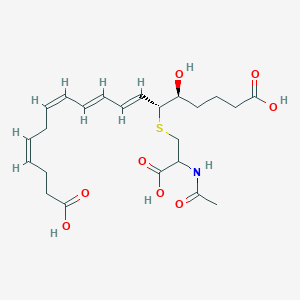
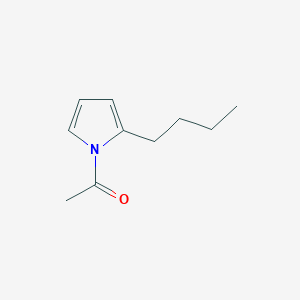
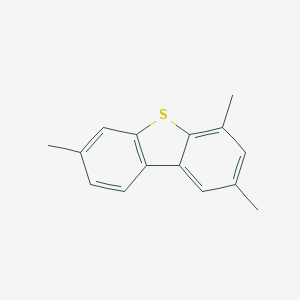
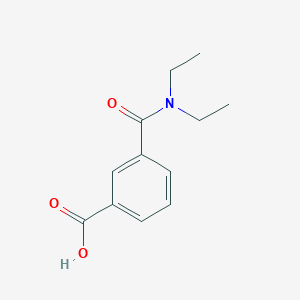
![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)
